1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro-
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Overview
Description
1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- is a chemical compound belonging to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a five-membered ring containing a ketone group. The specific compound has an acetyloxy group at the 6-position and is partially hydrogenated at the 2,3-positions.
Preparation Methods
The synthesis of 1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzaldehyde and a suitable ketone, the compound can be synthesized via a Friedel-Crafts acylation followed by cyclization. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds to 1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- include other indenones and related bicyclic compounds. For example:
1H-Inden-1-one: Lacks the acetyloxy group and has different reactivity and applications.
2,3-Dihydro-1H-inden-1-one: Similar structure but without the acetyloxy group, leading to different chemical properties. The uniqueness of 1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
22246-25-9 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(3-oxo-1,2-dihydroinden-5-yl) acetate |
InChI |
InChI=1S/C11H10O3/c1-7(12)14-9-4-2-8-3-5-11(13)10(8)6-9/h2,4,6H,3,5H2,1H3 |
InChI Key |
AUHGGRJHVYREDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(CCC2=O)C=C1 |
Origin of Product |
United States |
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